molecular formula C21H17F2N3O3S2 B12141004 N-(2,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12141004
M. Wt: 461.5 g/mol
InChI Key: PEWHSSUQQFVTBR-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17F2N3O3S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H17F2N3O3S2

Molecular Weight

461.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H17F2N3O3S2/c1-11-12(2)31-19-18(11)20(28)26(9-14-4-3-7-29-14)21(25-19)30-10-17(27)24-16-6-5-13(22)8-15(16)23/h3-8H,9-10H2,1-2H3,(H,24,27)

InChI Key

PEWHSSUQQFVTBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CO4)C

Origin of Product

United States

Biological Activity

N-(2,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological effects, and relevant case studies.

Synthesis

The compound can be synthesized through multi-step synthetic routes involving the formation of the thieno[2,3-d]pyrimidine structure and subsequent functionalization with a difluorophenyl group and furan moiety. Key steps include:

  • Formation of Thieno[2,3-d]pyrimidine : Utilizing appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Electrophilic aromatic substitution to introduce the 2,4-difluorophenyl group.
  • Final Coupling : Nucleophilic substitution to attach the furan moiety via a sulfanyl linkage.

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation.

CompoundIC50 (μM)Cell Line
Compound A15.0HeLa
Compound B20.5MCF7
N-(2,4-difluorophenyl)-...18.7A549

Antiviral Activity

The compound's structural components suggest potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral proteases such as SARS-CoV-2 Mpro. The furan moiety has been linked to enhanced antiviral properties.

Case Studies

  • Study on Anticancer Effects :
    • In vitro studies showed that N-(2,4-difluorophenyl)-... induced apoptosis in cancer cells through the activation of caspase pathways.
    • The compound was tested against various cancer cell lines with varying degrees of success.
  • Antiviral Screening :
    • Compounds with similar structures were screened against SARS-CoV-2 Mpro and exhibited IC50 values ranging from 1.55 μM to 10.76 μM.
    • The structure-activity relationship (SAR) indicated that modifications to the furan and pyrimidine moieties could enhance inhibitory effects.

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